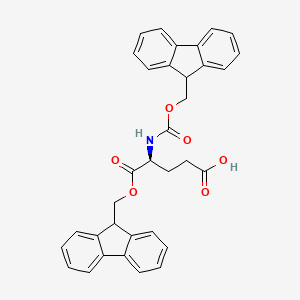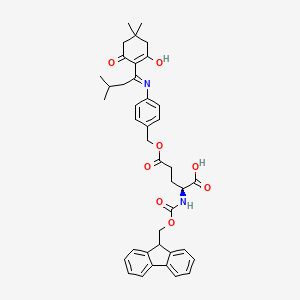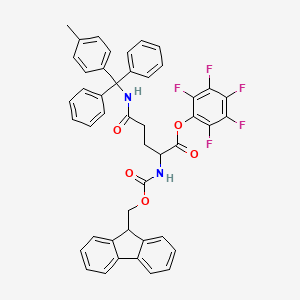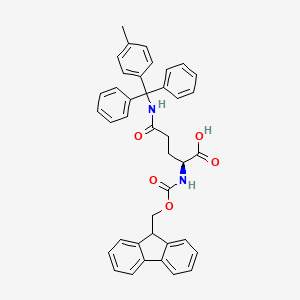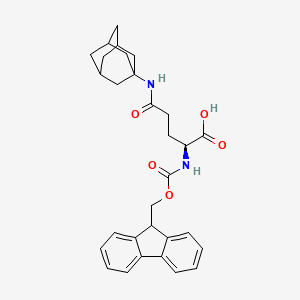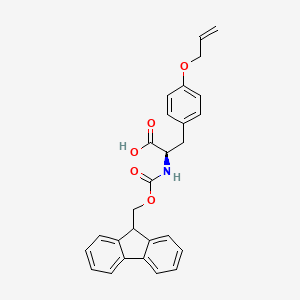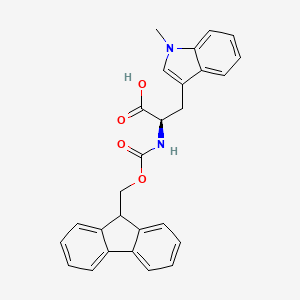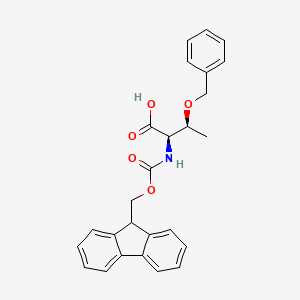
Fmoc-D-norArg(Boc)2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-norArg(Boc)2-OH is a modified amino acid that is commonly used in scientific research for its unique properties. This amino acid is synthesized through a specific method and has a mechanism of action that makes it useful for various biochemical and physiological effects. In
Applications De Recherche Scientifique
Peptide Synthesis
Application Summary
“Fmoc-D-norArg(Boc)2-OH” is used in the synthesis of sensitive peptides . The Fmoc group is removed using acidic hydrogenation, which directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles .
Method of Application
The Fmoc group of the compound is removed under acid-catalyzed hydrogenolysis conditions to produce the amine salt . This amine is neutralized in situ and reacted with formaldehyde and furan to produce the desired product .
Results or Outcomes
This approach effectively avoids undesired nucleophilic side reactions with the AOMK moiety . Furthermore, the application of these conditions to the deprotection of amines in the presence of α-chloroketone moieties yielded the desired deprotected amines in sufficiently high yield .
Michael Addition Reactions
Application Summary
“Fmoc-D-norArg(Boc)2-OH” can be used in Michael addition reactions . This type of reaction involves the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound .
Method of Application
The Fmoc group of the compound is removed under acid-catalyzed hydrogenolysis conditions to produce the amine salt . This amine is neutralized in situ and reacted with an enone to achieve the Michael addition product .
Results or Outcomes
This method effectively avoids undesired nucleophilic side reactions with highly reactive electrophiles . The use of H2/Pd in acidic media for Fmoc-protected amine deprotection, along with the concurrent in situ deactivation of the resulting free amine, represents a promising and versatile method that can find broad applicability in amine deprotection strategies .
Biomedical Applications
Application Summary
“Fmoc-D-norArg(Boc)2-OH” has potential applications in the biomedical field, particularly in the creation of self-supporting hydrogels . These hydrogels can be used for tissue engineering and other biomedical applications .
Method of Application
The compound is used to create a series of synthetic hydrogel-forming amphiphilic cationic peptides . These peptides self-assemble to form a hydrogel in aqueous solution .
Results or Outcomes
The Fmoc-derivatives of the series K peptides retain their ability to form a gel . Among them, the Fmoc-K3 hydrogel is the most rigid (G’ = 2526 Pa) and supports cell adhesion, survival, and duplication . This makes it a potential material for tissue engineering .
Propriétés
IUPAC Name |
(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEGEHCONNLNCC-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-norArg(Boc)2-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

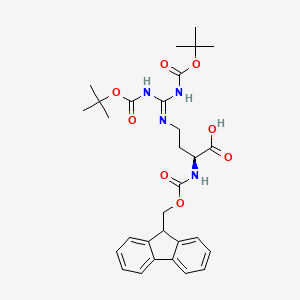

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)

